N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide
Description
This compound is a benzothiazole-tetrahydrothienopyridine hybrid featuring a p-tolylthioacetamide substituent. Its core structure comprises:
- A benzo[d]thiazole moiety, known for its role in DNA intercalation and enzyme inhibition.
- A tetrahydrothieno[2,3-c]pyridine ring, contributing to conformational flexibility and hydrophobic interactions.
- A 6-acetyl group on the tetrahydrothienopyridine scaffold, which may enhance metabolic stability.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S3/c1-15-7-9-17(10-8-15)31-14-22(30)27-25-23(24-26-19-5-3-4-6-20(19)32-24)18-11-12-28(16(2)29)13-21(18)33-25/h3-10H,11-14H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSODTFXCTOEHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The precursor benzothiazole derivatives are synthesized through methods such as Knoevenagel condensation and other coupling reactions. The final product is obtained by reacting these intermediates with specific acetamide derivatives under controlled conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . In vitro tests have shown that it exhibits significant activity against various strains of bacteria and fungi. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results indicate that modifications in the structure can enhance antimicrobial potency against pathogens like Mycobacterium tuberculosis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies indicate that certain benzothiazole derivatives act as fluorescent probes for detecting biothiols and evaluating anticancer agents. The mechanism involves inducing apoptosis in cancer cells and inhibiting proliferation by disrupting cellular pathways .
The proposed mechanisms include:
- Inhibition of DNA synthesis : Compounds similar to this compound have shown to interfere with DNA replication processes.
- Apoptosis induction : Activation of caspases and modulation of Bcl-2 family proteins are observed in treated cancer cells .
Case Studies
- Study on Antitubercular Activity : A recent study synthesized various benzothiazole derivatives and tested their efficacy against M. tuberculosis. The compound demonstrated a promising profile with a significant reduction in bacterial viability at low concentrations .
- Fluorescent Probes for Cancer Detection : Another investigation explored the use of benzothiazole derivatives as fluorescent probes in cancer diagnostics. The study reported that these compounds could selectively bind to cancer cells and emit fluorescence upon binding, allowing for targeted imaging .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine and benzothiazole moieties. The presence of functional groups such as acetyl and thioacetamide enhances its reactivity and biological activity. The compound's molecular structure includes diverse functional groups that contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial and antifungal activities. The mechanism of action often involves the inhibition of key microbial enzymes or interference with cellular processes, making these compounds candidates for further development as antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related benzothiazole derivatives have shown efficacy against various cancer cell lines, indicating that N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide may also exhibit similar properties. The ability to inhibit tumor growth can be attributed to the compound's interaction with specific molecular targets involved in cancer progression .
Neuropharmacological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound to act as an acetylcholinesterase inhibitor. Such activity could be beneficial in treating neurodegenerative diseases like Alzheimer's . This application aligns with ongoing research into developing new drugs that target cholinergic pathways.
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The evaluation utilized disc diffusion methods to establish minimum inhibitory concentrations .
- Anticancer Research : In vitro studies on benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. These findings suggest that this compound may similarly facilitate cancer cell death through mechanisms involving cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole-tetrahydrothienopyridine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Substituent-Driven Activity :
- Electron-Withdrawing Groups (e.g., nitro): Enhance DNA-binding and cytotoxic effects but may reduce solubility .
- Thioether Linkages (e.g., p-tolylthio): Improve membrane permeability and redox-sensitive targeting .
- Alkyl Chains (e.g., ethyl, isopropyl): Fine-tune metabolic stability and tissue distribution .
Pharmacokinetic Profiles: The dimethylamino derivative (MW 476.61) exhibits superior CNS penetration compared to the target compound, which lacks ionizable groups . APE1-IN-1 demonstrates validated in vivo exposure with plasma/brain ratios favorable for oncology applications .
Synthetic Accessibility: Most analogs share a common synthetic pathway involving benzothiazole-amine coupling followed by amide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
